(1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol
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Overview
Description
(1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol is a chiral organic compound with a unique structure characterized by a cyclooctatriene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol typically involves the enantioselective intermolecular [2+2] photocycloaddition reaction of cyclic enones with olefins. This reaction is performed under specific conditions, often using a chiral oxazaborolidine-AlBr3 Lewis acid complex to promote high enantioselectivity . The reaction yields moderate to good results, with enantioselectivity ranging from 82% to 96% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while maintaining enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on various receptors and enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1R,6R)-6-Isopropenyl-3-methylcyclohex-2-en-1-yl: Shares a similar cyclohexene ring structure.
(1R,6R)-2-Succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid: Contains a similar cyclohexadiene ring system.
Uniqueness
(1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol is unique due to its specific cyclooctatriene ring system and chiral centers, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
830329-99-2 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1R,6R)-6-ethylcycloocta-2,4,7-trien-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-9-5-3-4-6-10(11)8-7-9/h3-11H,2H2,1H3/t9-,10-/m1/s1 |
InChI Key |
OSLCSLOSIMFOSL-NXEZZACHSA-N |
Isomeric SMILES |
CC[C@@H]1C=CC=C[C@H](C=C1)O |
Canonical SMILES |
CCC1C=CC=CC(C=C1)O |
Origin of Product |
United States |
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